Balixafortide
Overview
Description
Balixafortide is a synthetic cyclic peptide and a potent selective antagonist of the chemokine receptor CXCR4 . It is under investigation in clinical trials for HER2 Negative, Locally Recurrent or Metastatic Breast Cancer . It has receptor binding and hematopoietic stem cell-mobilization activities .
Synthesis Analysis
Balixafortide was derived from the natural product polyphemusin following multiple iterative cycles of focused compound library synthesis optimized by analysis of structure-activity relationship . Absorption, distribution, metabolism, and excretion (ADME) profiles were generated from in vitro and in vivo studies .Molecular Structure Analysis
The molecular formula of Balixafortide is C84H118N24O21S2 . Its molecular weight is 1864.1 g/mol . The IUPAC name of Balixafortide is quite complex and can be found in the PubChem database .Chemical Reactions Analysis
Balixafortide potently inhibits pERK / pAKT signaling in cancer cells . Its affinity to CXCR4 and inhibition of calcium flux were about 100-fold higher than for AMD3100 (Plerixafor) .Physical And Chemical Properties Analysis
The physical and chemical properties of Balixafortide can be found in the PubChem database . It includes information about its molecular structure, computed descriptors, and more .Scientific Research Applications
Anti-Angiogenic Activity : Balixafortide, a CXCR4 antagonist, has demonstrated potential in anti-angiogenic therapies. It was found to inhibit VEGF alpha-induced migration and permeabilization of endothelial cells, suggesting its role in modulating angiogenic mechanisms both in vitro and in vivo (Zimmermann, Obrecht, & Remus, 2019).
Combination with Eribulin in Metastatic Breast Cancer : Balixafortide has been evaluated in combination with eribulin for treating HER2-negative metastatic breast cancer. A phase I study found that this combination was safe and showed early signs of efficacy (Gil-Martin et al., 2017).
Phase 3 Trial in Breast Cancer : A randomized phase 3 trial investigated Balixafortide combined with eribulin versus eribulin alone in patients with HER2-negative, locally recurrent or metastatic breast cancer. The study, however, did not observe differences in objective response rate, clinical benefit rate, progression-free survival, or overall survival between the two arms (Kaufman et al., 2022).
Hematopoietic Stem Cell Mobilization : Balixafortide has been shown to be effective in the mobilization of hematopoietic stem cells in healthy volunteers, offering a favorable safety and tolerability profile compared to G-CSF. This suggests its potential utility in stem cell transplantation (Karpova et al., 2017).
Survival Outcomes in Breast Cancer Trials : In a phase I trial, Balixafortide demonstrated promising survival outcomes when combined with eribulin in patients with HER2-negative metastatic breast cancer. Landmark survival data suggested that this combination might offer a new treatment option for heavily pre-treated patients (Kaufman et al., 2019).
General Overview and Mechanism : Balixafortide is an orally bioavailable CXCR4 inhibitor with activities in receptor binding and hematopoietic stem cell mobilization. It inhibits the interaction of CXCL12 with CXCR4, playing a role in chemotaxis and angiogenesis, and is implicated in several tumor types (Definitions, 2020).
Future Directions
properties
IUPAC Name |
3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWQJZAVFWOOBF-WBMPNIIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H118N24O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1864.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Balixafortide | |
CAS RN |
1051366-32-5 | |
Record name | Balixafortide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balixafortide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Citations
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